Cas no 71189-13-4 (2-bromo-1-isocyanato-4-methylbenzene)
2-bromo-1-isocyanato-4-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene,2-bromo-1-isocyanato-4-methyl-
- 2-bromo-1-isocyanato-4-methylbenzene
- 2-BROMO-4-METHYL PHENYL ISOCYANATE
- EN300-146861
- SCHEMBL3111620
- DTXSID40409018
- 71189-13-4
- 2-Bromo-4-methylphenyl isocyanate
- AKOS010078558
- 2-Bromo-4-methylphenyl isocyanate, 96%
-
- Inchi: 1S/C8H6BrNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3
- InChI Key: HUSGEXYNVCQXKA-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(C)=C1)N=C=O
Computed Properties
- Exact Mass: 210.96300
- Monoisotopic Mass: 210.96328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.8
- Topological Polar Surface Area: 29.4Ų
Experimental Properties
- Density: 1.494 g/mL at 25 °C(lit.)
- Boiling Point: 215-216 °C(lit.)
- Flash Point: 214 °F
- Refractive Index: n20/D 1.5770(lit.)
- PSA: 29.43000
- LogP: 2.72480
2-bromo-1-isocyanato-4-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-146861-0.05g |
2-bromo-1-isocyanato-4-methylbenzene |
71189-13-4 | 95% | 0.05g |
$76.0 | 2023-02-15 | |
| Enamine | EN300-146861-0.1g |
2-bromo-1-isocyanato-4-methylbenzene |
71189-13-4 | 95% | 0.1g |
$113.0 | 2023-02-15 | |
| Enamine | EN300-146861-0.25g |
2-bromo-1-isocyanato-4-methylbenzene |
71189-13-4 | 95% | 0.25g |
$162.0 | 2023-02-15 | |
| Enamine | EN300-146861-0.5g |
2-bromo-1-isocyanato-4-methylbenzene |
71189-13-4 | 95% | 0.5g |
$310.0 | 2023-02-15 | |
| Enamine | EN300-146861-1.0g |
2-bromo-1-isocyanato-4-methylbenzene |
71189-13-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-146861-2.5g |
2-bromo-1-isocyanato-4-methylbenzene |
71189-13-4 | 95% | 2.5g |
$810.0 | 2023-02-15 | |
| Enamine | EN300-146861-5.0g |
2-bromo-1-isocyanato-4-methylbenzene |
71189-13-4 | 95% | 5.0g |
$1199.0 | 2023-02-15 | |
| Enamine | EN300-146861-10.0g |
2-bromo-1-isocyanato-4-methylbenzene |
71189-13-4 | 95% | 10.0g |
$1778.0 | 2023-02-15 | |
| Enamine | EN300-146861-50mg |
2-bromo-1-isocyanato-4-methylbenzene |
71189-13-4 | 95.0% | 50mg |
$76.0 | 2023-09-29 | |
| Enamine | EN300-146861-100mg |
2-bromo-1-isocyanato-4-methylbenzene |
71189-13-4 | 95.0% | 100mg |
$113.0 | 2023-09-29 |
2-bromo-1-isocyanato-4-methylbenzene Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 2-bromo-1-isocyanato-4-methylbenzene
2-Bromo-1-isocyanato-4-methylbenzene: Properties, Applications, and Market Insights
2-Bromo-1-isocyanato-4-methylbenzene (CAS No. 71189-13-4) is a specialized organic compound with significant applications in pharmaceutical and chemical synthesis. This compound, also known as 2-bromo-4-methylphenyl isocyanate, features a unique combination of bromo and isocyanate functional groups attached to a methyl-substituted benzene ring. Its molecular formula is C8H6BrNO, and it is widely recognized for its role as a versatile building block in organic chemistry.
The chemical properties of 2-bromo-1-isocyanato-4-methylbenzene make it particularly valuable in synthetic applications. The compound exhibits a molecular weight of 212.04 g/mol and typically appears as a light yellow to colorless liquid at room temperature. Its isocyanate group (-NCO) is highly reactive, enabling it to participate in various coupling reactions, such as the formation of ureas, carbamates, and amides. Meanwhile, the bromo substituent offers opportunities for further functionalization via cross-coupling reactions like Suzuki or Heck reactions.
One of the most prominent applications of 2-bromo-1-isocyanato-4-methylbenzene is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Researchers frequently utilize this compound to develop novel drug candidates, particularly in the fields of oncology and anti-inflammatory therapeutics. The growing demand for small-molecule drugs has increased interest in such versatile intermediates, making CAS 71189-13-4 a compound of significant commercial importance.
In addition to pharmaceuticals, 2-bromo-4-methylphenyl isocyanate finds use in agrochemical research. Its structural features allow for the development of new pesticides and herbicides with improved efficacy and environmental safety profiles. The compound's reactivity also makes it useful in material science, particularly in the synthesis of specialty polymers and coatings with enhanced durability and performance characteristics.
The market trends for 2-bromo-1-isocyanato-4-methylbenzene reflect the broader growth in fine chemical and pharmaceutical manufacturing. With increasing investments in drug discovery and personalized medicine, the demand for high-purity intermediates like CAS 71189-13-4 continues to rise. Manufacturers are focusing on optimizing synthesis routes to improve yield and reduce production costs, addressing the needs of both large-scale pharmaceutical companies and research institutions.
From a safety and handling perspective, proper precautions must be taken when working with 2-bromo-1-isocyanato-4-methylbenzene. While not classified as a hazardous material under standard regulations, its isocyanate group can pose risks if mishandled. Appropriate personal protective equipment (PPE), including gloves and eye protection, is recommended during laboratory use. Storage should be in a cool, dry place, away from moisture and incompatible substances.
Recent advancements in synthetic chemistry have opened new possibilities for 2-bromo-4-methylphenyl isocyanate applications. Researchers are exploring its use in click chemistry and bioconjugation techniques, which are critical for developing targeted drug delivery systems. The compound's compatibility with modern catalytic methods, such as palladium-catalyzed cross-coupling, further enhances its utility in complex molecular constructions.
For those seeking where to buy 2-bromo-1-isocyanato-4-methylbenzene, several specialized chemical suppliers offer this compound in varying quantities. It is essential to verify the purity and analytical data (such as HPLC or GC-MS reports) before procurement, especially for research or pharmaceutical applications. Custom synthesis services are also available for organizations requiring tailored quantities or formulations.
Looking ahead, the future of 2-bromo-1-isocyanato-4-methylbenzene appears promising, driven by ongoing innovations in medicinal chemistry and materials science. As sustainable chemistry practices gain traction, greener synthesis methods for this intermediate are likely to emerge, reducing environmental impact while maintaining high performance. Its role in next-generation therapeutics and advanced materials ensures that CAS 71189-13-4 will remain a compound of interest for years to come.
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